

# Upamostat vs. Nafamostat: A Comparative Guide for COVID-19 Treatment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Wx-671

Cat. No.: B2806328

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The global search for effective COVID-19 therapeutics has highlighted the potential of host-directed therapies, particularly serine protease inhibitors that block the entry of SARS-CoV-2 into host cells. This guide provides a detailed, objective comparison of two such inhibitors, Upamostat (RHB-107) and Nafamostat, focusing on their performance in preclinical and clinical studies, their mechanisms of action, and their pharmacokinetic profiles.

## Mechanism of Action: Targeting Viral Entry

Both Upamostat and Nafamostat are serine protease inhibitors that target Transmembrane Serine Protease 2 (TMPRSS2), a crucial host cell enzyme for the priming of the SARS-CoV-2 spike (S) protein.<sup>[1][2]</sup> This priming step is essential for the fusion of the viral and cellular membranes, allowing the virus to release its genetic material into the host cell and initiate replication. By inhibiting TMPRSS2, these drugs effectively block viral entry.<sup>[1][2]</sup>

Upamostat is an orally administered prodrug of its active metabolite, WX-UK1.<sup>[3]</sup> Beyond TMPRSS2, it is known to inhibit other serine proteases like trypsin and urokinase-type plasminogen activator (uPA).<sup>[3]</sup> There is also some suggestion that it may act via cathepsin-L.<sup>[4]</sup>

Nafamostat, administered intravenously, is also a potent inhibitor of TMPRSS2.<sup>[5]</sup> In addition to its antiviral activity, Nafamostat possesses anticoagulant and anti-inflammatory properties, which could be beneficial in managing the complex pathophysiology of severe COVID-19.<sup>[1][6]</sup>





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ascot-trial.edu.au [ascot-trial.edu.au]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A randomized, placebo-controlled pilot study of upamostat, a host-directed serine protease inhibitor, for outpatient treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nafamostat Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Could nafamostat, an antiviral drug, help treat COVID-19? ASCOT's randomised clinical trial reveals all | Doherty Website [doherty.edu.au]
- To cite this document: BenchChem. [Upamostat vs. Nafamostat: A Comparative Guide for COVID-19 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2806328#upamostat-vs-nafamostat-for-covid-19-treatment>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)